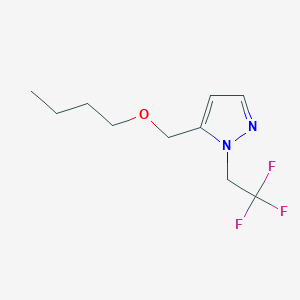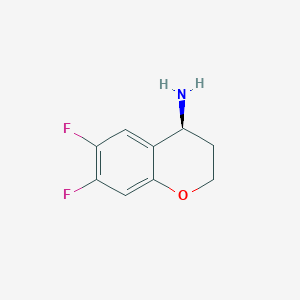![molecular formula C13H17N5O4 B2826074 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899742-48-4](/img/structure/B2826074.png)
1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is notable for its unique structure, which combines a pyrazolo[3,4-d]pyrimidine core with hydroxyethyl and morpholino-oxoethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and formamide under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.
Attachment of the Morpholino-Oxoethyl Group: This step involves the reaction of the intermediate compound with morpholine and an appropriate acylating agent, such as ethyl chloroformate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group in the morpholino-oxoethyl moiety can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases and phosphodiesterases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hydroxyethyl and morpholino-oxoethyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)-5-(2-piperidino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with a piperidino group instead of morpholino.
1-(2-Hydroxyethyl)-5-(2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the morpholino group.
1-(2-Hydroxyethyl)-5-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the oxo group in the morpholino moiety.
Uniqueness
1-(2-Hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of both hydroxyethyl and morpholino-oxoethyl groups, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c19-4-1-18-12-10(7-15-18)13(21)17(9-14-12)8-11(20)16-2-5-22-6-3-16/h7,9,19H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZAQSXULHRACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)




![N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2826006.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)


